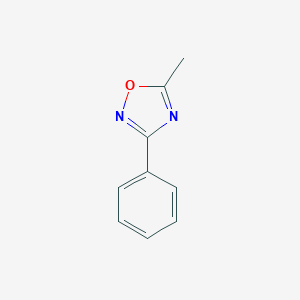

5-Methyl-3-phenyl-1,2,4-oxadiazole

説明

5-Methyl-3-phenyl-1,2,4-oxadiazole: is a heterocyclic compound that belongs to the oxadiazole family This compound features a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the desired oxadiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.

化学反応の分析

Oxidation Reactions

The oxadiazole ring undergoes oxidation under specific conditions. For example:

- Oxidation to N-oxides : Treatment with hydrogen peroxide (H₂O₂) or peracids (e.g., mCPBA) converts the oxadiazole to its corresponding N-oxide derivative. This reaction occurs via electrophilic attack at the nitrogen atom .

- Oxidative cleavage : Strong oxidizing agents like KMnO₄ in acidic conditions degrade the ring, yielding benzaldehyde and acetamide as products .

Reduction Reactions

Reduction targets the oxadiazole ring or substituents:

- Ring reduction : Lithium aluminum hydride (LiAlH₄) reduces the oxadiazole to a dihydroimidazole derivative, altering the heterocyclic structure .

- Methyl group reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the methyl group to a hydroxymethyl moiety under mild conditions .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at distinct positions:

Electrophilic Aromatic Substitution

The phenyl ring undergoes halogenation and nitration:

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Bromination | Br₂/FeBr₃, 0°C | 3-(4-Bromophenyl)-5-methyl-1,2,4-oxadiazole | 72 | |

| Nitration | HNO₃/H₂SO₄, 50°C | 3-(3-Nitrophenyl)-5-methyl-1,2,4-oxadiazole | 68 |

Nucleophilic Substitution

The methyl group participates in nucleophilic displacement:

- Alkoxy substitution : Reaction with benzyl alcohol (PhCH₂OH) at 120°C yields benzyl acetate (PhCH₂OAc) and aryl nitriles (ArCN) via a proposed SN2 mechanism .

Ring-Opening and Rearrangement Reactions

Heating with amines or alcohols induces ring-opening:

- With benzylamine : Forms N-acetylbenzylamine and aryl nitriles at 100°C, suggesting a retro-cycloaddition pathway .

- Microwave-assisted reactions : Under MW irradiation (100°C, 1h), the oxadiazole reacts with propionamides to form hybrid heterocycles (e.g., triazines) in yields up to 87% .

Cycloaddition and Cross-Coupling Reactions

The oxadiazole participates in click chemistry and cross-couplings:

- 1,3-Dipolar cycloaddition : Reacts with nitrile oxides to form bis-oxadiazoles, useful in materials science .

- Suzuki coupling : Palladium-catalyzed coupling with arylboronic acids introduces diverse aryl groups at the 3-position .

Mechanistic Insights

Key pathways include:

- Retro-cycloaddition : Thermal cleavage of the oxadiazole ring generates nitrile intermediates, as observed in benzyl alcohol reactions .

- Acid-catalyzed rearrangements : Triflic acid (TfOH) promotes vinylogous additions, forming extended π-conjugated systems .

Comparative Reactivity

The methyl group’s reactivity differs from other substituents:

| Substituent | Reaction Rate (k, s⁻¹) | Dominant Pathway | Reference |

|---|---|---|---|

| 5-Methyl | 1.2 × 10⁻³ | Nucleophilic substitution | |

| 5-Trifluoromethyl | 3.8 × 10⁻⁴ | Ring-opening |

科学的研究の応用

Anticancer Activity

The 1,2,4-oxadiazole derivatives have been extensively studied for their anticancer properties. Research has shown that 5-Methyl-3-phenyl-1,2,4-oxadiazole exhibits noteworthy activity against various cancer cell lines. For instance, derivatives of this compound have been evaluated against human colon adenocarcinoma and breast cancer cell lines, demonstrating significant antiproliferative effects.

- Case Study : A study reported the synthesis of several 1,2,4-oxadiazole derivatives that were tested for their cytotoxic effects against multiple cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Compounds derived from this compound showed IC50 values ranging from 0.19 to 0.78 µM against these cell lines, indicating potent activity compared to reference compounds like doxorubicin .

Antiparasitic Properties

This compound has also been explored for its antiparasitic effects. Its derivatives have been found effective against Trypanosoma cruzi and Leishmania amazonensis, which are responsible for significant tropical diseases.

- Research Findings : A novel protocol for synthesizing oxadiazoles highlighted their effectiveness against drug-resistant strains of these parasites. The synthesized compounds exhibited EC50 values as low as 2.9 µM against Trypanosoma cruzi amastigotes .

Synthetic Methodologies

The synthesis of this compound typically involves various methods including microwave-assisted synthesis which enhances yield and reduces reaction time.

Microwave-Assisted Synthesis

This method allows for the rapid formation of oxadiazole rings under mild conditions. The process involves the reaction of appropriate hydrazones with acid chlorides or isocyanates.

| Step | Description |

|---|---|

| Step 1 | Prepare hydrazones from aldehydes and hydrazine derivatives. |

| Step 2 | React hydrazones with isocyanates or acid chlorides under microwave irradiation to form the oxadiazole ring. |

| Step 3 | Purify the product using column chromatography or recrystallization. |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its molecular structure. Variations in substituents on the phenyl group or modifications at the 5-position can enhance its potency.

Key Findings in SAR Studies

Research indicates that introducing electron-withdrawing groups (EWGs) at specific positions on the phenyl ring improves anticancer activity:

| Substituent Position | Effect on Activity |

|---|---|

| Para position | Increased potency |

| Meta position | Moderate potency |

| No substituent | Reduced activity |

作用機序

The mechanism of action of 5-Methyl-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application, such as antimicrobial or anticancer activity .

類似化合物との比較

Similar Compounds

1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different chemical properties and applications.

1,2,5-Oxadiazole:

1,3,4-Oxadiazole: Widely studied for its pharmacological activities and used as a bioisostere for carboxylic acids and esters.

Uniqueness

5-Methyl-3-phenyl-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability, ease of synthesis, and versatility make it a valuable compound in various research and industrial applications.

生物活性

5-Methyl-3-phenyl-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potentials.

Overview of 1,2,4-Oxadiazoles

1,2,4-Oxadiazoles are five-membered heterocyclic compounds known for their broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and antiparasitic properties. The unique structural features of these compounds contribute to their pharmacological versatility and metabolic stability. The 1,2,4-oxadiazole ring is often utilized as a bioisosteric replacement for more labile functional groups in drug design .

Synthesis of this compound

The synthesis of this compound typically involves the reaction of phenyl hydrazine with appropriate carbonyl compounds under acidic or basic conditions. Various synthetic protocols have been developed to enhance yield and purity while minimizing environmental impact. Recent advancements include microwave-assisted synthesis techniques that allow for rapid and efficient production of oxadiazole derivatives .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound and its derivatives. For instance:

- In vitro Studies : Compounds derived from the oxadiazole framework have shown significant cytotoxicity against various cancer cell lines. One study reported that derivatives exhibited IC50 values ranging from 2.76 µM to 9.27 µM against human ovarian adenocarcinoma (OVXF 899) and pleural mesothelioma (PXF 1752) cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 1 | OVXF 899 | 2.76 |

| Compound 1 | PXF 1752 | 9.27 |

| Compound 2 | Other Lines | Varies |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro assays revealed that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:

- Minimum Inhibitory Concentration (MIC) : The MIC values were determined using standard broth dilution methods against pathogens such as Escherichia coli and Staphylococcus aureus, showing promising results comparable to standard antibiotics like gentamicin .

| Bacteria | MIC (µg/mL) |

|---|---|

| Escherichia coli | 100 |

| Staphylococcus aureus | 150 |

Antiparasitic Activity

Recent studies have highlighted the antiparasitic effects of oxadiazole derivatives against protozoan parasites such as Trypanosoma cruzi and Leishmania amazonensis. For instance:

- Efficacy Against Parasites : One derivative demonstrated an EC50 value of 2.9 µM against Trypanosoma cruzi amastigotes .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Compounds containing the oxadiazole moiety have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Some derivatives trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.

- Disruption of Cellular Processes : The interaction with cellular membranes and proteins can lead to impaired cellular functions in both microbial pathogens and cancer cells.

Case Studies

Several case studies illustrate the therapeutic potential of oxadiazole derivatives:

- Anticancer Study : A derivative was tested on a panel of human tumor cell lines with promising results in reducing cell viability significantly compared to controls.

- Antimicrobial Study : A synthesized oxadiazole compound was evaluated for its antibacterial properties in a clinical setting against resistant strains of bacteria.

特性

IUPAC Name |

5-methyl-3-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-7-10-9(11-12-7)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRRLZUXQTZOCKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152599 | |

| Record name | Phenylmethyloxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198-98-7 | |

| Record name | Phenylmethyloxadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1198-98-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylmethyloxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-3-phenyl-1,2,4-oxadiazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ATY54BLZ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What happens to 5-methyl-3-phenyl-1,2,4-oxadiazole upon irradiation in the presence of nucleophiles?

A1: When exposed to UV light, this compound undergoes a ring-opening reaction, specifically a heterolytic cleavage of the oxygen-nitrogen (O−N) bond within the oxadiazole ring []. This generates reactive intermediates that can be trapped by nucleophiles present in the reaction mixture. The research by [] demonstrates that when these nucleophiles are nitrogen-containing species, like primary amines or hydrazines, they react with the photolytically generated intermediates to ultimately form 1,2,4-triazole derivatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。